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molecular formula C9H16O2 B3012925 Ethyl 3,4-dimethylpent-2-enoate CAS No. 21016-44-4

Ethyl 3,4-dimethylpent-2-enoate

Cat. No. B3012925
M. Wt: 156.22 g/mol
InChI Key: UQNNNILWTLCUDU-VURMDHGXSA-N
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Patent
US04350638

Procedure details

A mixture of aqueous potassium hydroxide solution (0.5 N, 92 mL) and ethyl 3,4-dimethyl-2-pentenoate (XI, 5.5 g) was stirred at 80° C. for 17 hours until the oily supernatent layer disappeared. The reaction mixture was cooled, acidified with aqueous sulfuric acid, (0.5 N, ca. 100 mL), and extracted with ether. The ethereal layer was washed with water, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to afford 3,4-dimethyl-2-pentenoic acid as a yellow liquid (X, 4.1 g, 91%).
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]([O:8]CC)=[O:7]>S(=O)(=O)(O)O>[CH3:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
92 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(=CC(=O)OCC)C(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 17 hours until the oily supernatent layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(=CC(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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